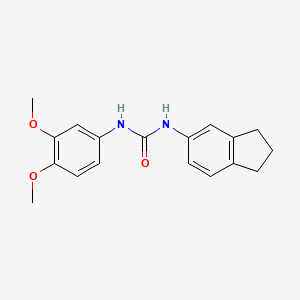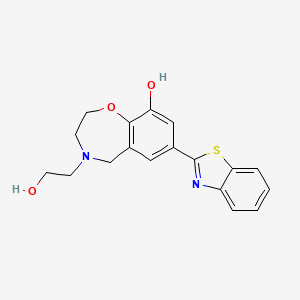
2-(methylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as MTB, is a synthetic compound that has shown potential in various scientific research applications. MTB is a member of the piperidine family and has a molecular weight of 357.52 g/mol.
作用機序
2-(methylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide exerts its effects through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound also activates the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms. These mechanisms contribute to the anti-inflammatory, antioxidant, and anti-cancer properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound also increases the expression of antioxidant enzymes, such as SOD and catalase. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
2-(methylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to be stable under a variety of conditions. However, one limitation of this compound is that it has not been extensively studied in vivo, and its efficacy in animal models has not been fully established.
将来の方向性
There are several future directions for research on 2-(methylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One area of focus is the development of more efficient synthesis methods for this compound. Another area of focus is the study of this compound in vivo, particularly in animal models of disease. Additionally, the potential use of this compound in combination with other therapeutic agents is an area of interest for future research.
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. It has anti-inflammatory, antioxidant, and anti-cancer properties and has been studied for its potential use in the treatment of neurodegenerative disorders. This compound exerts its effects through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. While this compound has several advantages for use in lab experiments, its efficacy in animal models has not been fully established. Future research on this compound should focus on the development of more efficient synthesis methods and the study of this compound in vivo.
合成法
2-(methylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-methylthiobenzamide with 2,2,6,6-tetramethylpiperidine. The resulting intermediate is then subjected to further reactions to yield the final product, this compound. The synthesis method for this compound has been optimized to produce high yields and purity.
科学的研究の応用
2-(methylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2-methylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-16(2)10-12(11-17(3,4)19-16)18-15(20)13-8-6-7-9-14(13)21-5/h6-9,12,19H,10-11H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCYIVOBKQUHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5322262.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322269.png)
![4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5322271.png)
![4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5322275.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5322281.png)
![1-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5322284.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5322289.png)
![4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5322296.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5322320.png)
![methyl 5-({[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]amino}carbonyl)-1-isopropyl-4-oxo-1,4-dihydropyridine-3-carboxylate](/img/structure/B5322322.png)
amine hydrochloride](/img/structure/B5322324.png)

![4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5322344.png)